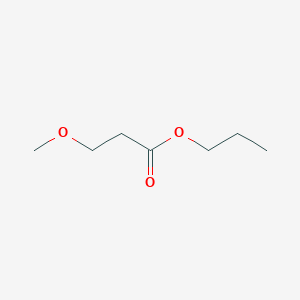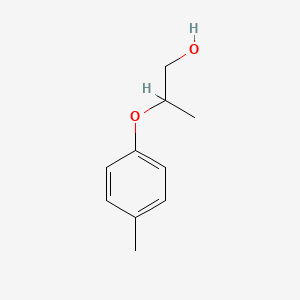
Ethyl hexadecylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl hexadecylcarbamate is an organic compound with the chemical formula C19H39NO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is characterized by its long alkyl chain, which imparts unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl hexadecylcarbamate can be synthesized through the reaction of hexadecylamine with ethyl chloroformate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The general reaction scheme is as follows:
C16H33NH2+C2H5OCOCl→C19H39NO2+HCl
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors where the reactants are mixed under controlled temperature and pressure conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl hexadecylcarbamate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form hexadecylamine and ethyl alcohol.
Oxidation: It can be oxidized to form corresponding carbamic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Hexadecylamine and ethyl alcohol.
Oxidation: Carbamic acid derivatives.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Ethyl hexadecylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of surfactants and lubricants due to its amphiphilic nature.
Mecanismo De Acción
The mechanism of action of ethyl hexadecylcarbamate involves its interaction with molecular targets such as enzymes and proteins. It can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their structure and function. The long alkyl chain allows it to insert into lipid bilayers, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
Ethyl hexadecylcarbamate can be compared with other carbamates such as methyl carbamate and propyl carbamate. While all these compounds share a common carbamate functional group, the length of the alkyl chain in this compound imparts unique properties such as higher hydrophobicity and lower solubility in water. This makes it more suitable for applications requiring long-chain amphiphilic molecules.
List of Similar Compounds
- Methyl carbamate
- Propyl carbamate
- Butyl carbamate
This compound stands out due to its long alkyl chain, which provides distinct physical and chemical properties compared to shorter-chain carbamates.
Propiedades
Número CAS |
6305-30-2 |
|---|---|
Fórmula molecular |
C19H39NO2 |
Peso molecular |
313.5 g/mol |
Nombre IUPAC |
ethyl N-hexadecylcarbamate |
InChI |
InChI=1S/C19H39NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-19(21)22-4-2/h3-18H2,1-2H3,(H,20,21) |
Clave InChI |
VRVVZKNTLCDQKY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


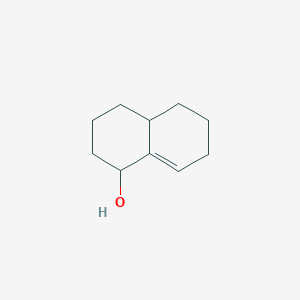
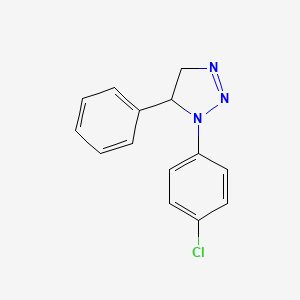
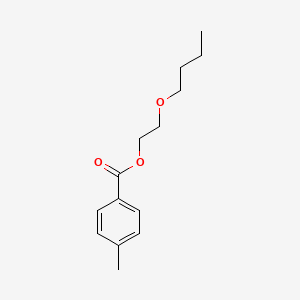
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
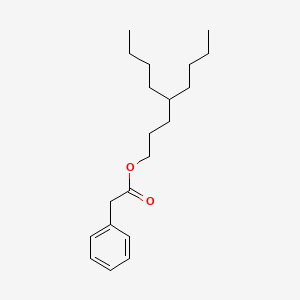
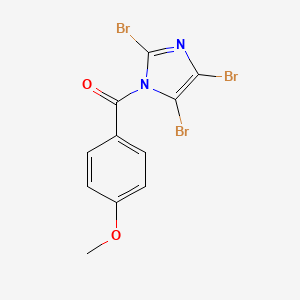
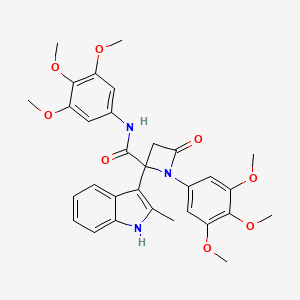
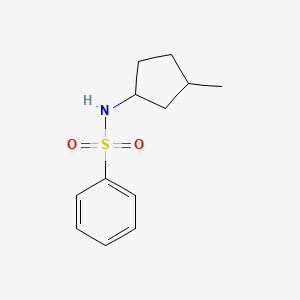
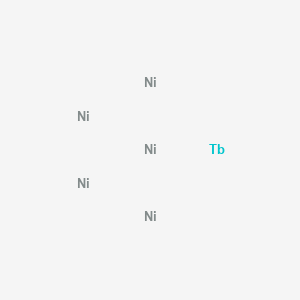
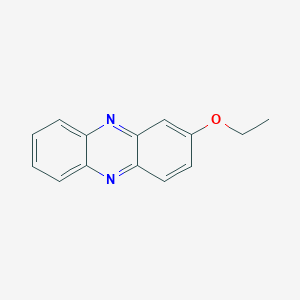
![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
